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Savinin

Cat. No.: B1665669
CAS No.: 493-95-8
M. Wt: 352.3 g/mol
InChI Key: CMJGAYUQSLJSCR-ULIPXBITSA-N
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Description

Contextualizing Savinin within Lignan (B3055560) Research

Within the extensive field of lignan research, this compound is specifically classified as a dibenzyl butyrolactone-type lignan nih.govwikipedia.orgnih.gov. This classification is based on its core chemical structure, which features an alpha-arylidene gamma-lactone moiety nih.govwikipedia.org. The unique architecture of lignans (B1203133), formed by the oxidative dimerization of two phenylpropanoid units, contributes to their wide array of biological functions.

Other lignans structurally related to this compound and often studied alongside it include calocedrin, arctigenin, eudesmin (B1212799), isolariciresinol (B191591), hinokinin (B1212730), taiwanin A, taiwanin C, and helioxanthin (B1673044) nih.govwikipedia.orgwikidata.orgnih.gov. A crucial aspect of this compound's inhibitory mechanism is attributed to its non-polar butyrolactone ring, which has been identified as a valuable pharmacophore nih.govwikipedia.orgwikidata.org. This structural feature is key to its interaction with biological targets and its observed bioactivity.

Historical Perspective of this compound Discovery and Early Investigations

This compound was initially isolated from the heartwood of Pterocarpus santalinus, commonly known as Red Sandalwood nih.govwikipedia.orgwikidata.org. Early investigations into this compound primarily focused on elucidating its biological properties and understanding its molecular mechanism of action. A significant early study, published in Biol Pharm Bull in February 2001, highlighted this compound's ability to inhibit tumor necrosis factor (TNF)-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells and to suppress T-cell proliferation induced by concanavalin (B7782731) (Con A) wikipedia.orgwikidata.orgsigmaaldrich.com. These initial findings established this compound as a compound with promising anti-inflammatory potential, paving the way for further detailed research into its therapeutic applications.

Current Academic Significance of this compound as a Bioactive Compound

The academic significance of this compound as a bioactive compound stems from its multifaceted pharmacological properties, which continue to be a subject of ongoing research. Its anti-inflammatory capabilities are particularly well-documented:

this compound has been shown to significantly inhibit tumor necrosis factor (TNF)-α production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, with an IC50 value of 31.9 μM nih.gov.

It also demonstrates inhibitory effects on T cell proliferation induced by concanavalin (Con A) nih.govwikipedia.orgwikidata.org.

Further studies have confirmed this compound's significant anti-neuroinflammatory activity, both in vitro and in vivo, mediated through its influence on the MAPK/NF-κB and NLRP3 pathways nih.gov.

In LPS-induced BV2 microglial cells, this compound exhibits inhibitory activity against nitric oxide (NO) production (IC50 = 2.22 ± 0.11 μM) and prostaglandin (B15479496) E2 (PGE2) production (IC50 = 2.28 ± 0.23 μM) wikipedia.org. This effect is associated with the suppression of LPS-induced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins. Additionally, this compound negatively regulates the transcriptional levels of interleukin (IL)-1β and TNF-α in these stimulated cells wikipedia.org.

Beyond its anti-inflammatory effects, this compound has also been reported to possess other notable biological activities:

Antioxidant Activity: Research indicates this compound exhibits antioxidant properties, contributing to its potential health benefits by protecting against oxidative stress wikidata.org.

Cytotoxic Activity: It has shown cytotoxic activity against various cancer cell lines nih.govwikipedia.org.

Antiviral Activity: this compound demonstrates antisevere acute respiratory syndrome associated coronavirus (SARS-CoV) activity wikipedia.org.

Other Activities: Additional reported activities include antiestrogenic wikipedia.org, insecticidal wikidata.orgwikipedia.org, and potent spermicidal activities wikidata.org.

The diverse range of biological activities attributed to this compound makes it a compound of considerable interest in medicinal chemistry, particularly in the ongoing search for novel therapeutic agents derived from natural products wikidata.org. Furthermore, this compound plays a role in the physiological processes of certain plants, such as Taiwania cryptomerioides Hayata, where its accumulation can induce programmed cell death of ray parenchyma cells during heartwood formation uni.lu.

Table 1: Inhibitory Activities of this compound on Inflammatory Mediators

Inflammatory Mediator/ProcessCell Line/StimulantIC50 Value (µM)Reference
TNF-α productionRAW264.7 cells (LPS)31.9 nih.gov
Nitric Oxide (NO) productionBV2 microglial cells (LPS)2.22 ± 0.11 wikipedia.org
Prostaglandin E2 (PGE2) productionBV2 microglial cells (LPS)2.28 ± 0.23 wikipedia.org

Table 2: Inhibition of T Cell Proliferation by this compound and Calocedrin

CompoundT Cell Proliferation (Con A) IC50 (µM)Reference
This compoundNot explicitly stated in abstract, but inhibited nih.gov nih.govwikipedia.org
Calocedrin150 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O6 B1665669 Savinin CAS No. 493-95-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,6-8,14H,5,9-11H2/b15-6+/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMJGAYUQSLJSCR-ULIPXBITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)O1)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493-95-8
Record name (-)-Savinin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=493-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SAVININ
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Natural Occurrence, Phytochemistry, and Isolation of Savinin

Methodologies for Savinin Isolation and Purification

Chromatographic Separation Strategies

Chromatographic separation is a cornerstone technique in phytochemistry for the isolation, purification, and analysis of natural compounds like this compound. This versatile analytical method is predicated on the differential interactions of mixture components with a stationary phase and a mobile phase, leading to their separation nih.gov.

The selection of a specific chromatographic strategy depends on the complexity of the plant extract, the physicochemical properties of this compound, and the desired purity level. Common chromatographic techniques employed in natural product research include:

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis and purification of natural products. It can be coupled with various detection modes such as Ultraviolet (UV) detectors, Diode Array Detectors (DAD), Mass Spectrometry (MS), and tandem Mass Spectrometry (MS/MS), enabling both qualitative and quantitative determination of bioactive molecules metabolomicsworkbench.org. The choice of stationary phases (e.g., C18, chiral columns) and mobile phases (e.g., water/acetonitrile/methanol mixtures, often with modifiers like formic or acetic acid) is crucial for optimal separation metabolomicsworkbench.org.

Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for screening extracts and monitoring purification progress. It can be used for the detection and quantification of a wide range of natural bioactive compounds, sometimes combined with densitometry or even MS for enhanced analysis metabolomicsworkbench.org.

Preparative Chromatography: For isolating larger quantities of this compound, preparative chromatographic methods are employed. Strategies such as stacking injection can reduce separation time and solvent consumption by optimizing sample loading, thereby improving productivity nih.gov. Recycling chromatography is another effective preparative technique that achieves a separation effect equivalent to a longer column by recirculating the mobile phase, allowing for higher loading and reduced solvent usage nih.gov. In cases where initial purification does not yield the desired purity or recovery, re-purification steps may be implemented nih.gov. Automated chromatographic systems, utilizing solvent gradients, offer precise and reproducible separation of complex mixtures, including lignans (B1203133), on a larger scale. For instance, normal-phase column chromatography with hexanes/ethyl acetate (B1210297) gradients has been successfully applied for separating oligomeric mixtures.

These chromatographic approaches are essential for obtaining this compound in a purified form, facilitating further research into its chemical characteristics and potential applications.

Biosynthetic Pathways and Synthetic Methodologies for Savinin

Proposed Biosynthetic Routes of Savinin

The biosynthesis of this compound within plant systems is an integral part of lignan (B3055560) metabolism, demonstrating complex enzymatic and regulatory mechanisms.

This compound functions as a key precursor in the lignan biosynthetic pathway, particularly leading to the formation of other important lignans (B1203133) such as taiwanin A, taiwanin C, and helioxanthin (B1673044) mdpi.comresearchgate.net. This role has been observed in species like Taiwania cryptomerioides Hayata, where this compound, along with taiwanin C, helioxanthin, and taiwanin A, accumulates significantly in the heartwood mdpi.comresearchgate.net. The synthesis of taiwanin A, a compound indicative of heartwood formation in Taiwania, has been detected following this compound treatment in protoplast cells mdpi.com. Furthermore, taiwanin A is notably absent in sapwood and begins to accumulate in the transition zone of the wood, suggesting that a specific dehydrogenase may be responsible for its biosynthesis from this compound or hinokinin (B1212730) nchu.edu.tw.

Chemical Synthesis of this compound

Beyond its natural production, this compound has been a target for chemical synthesis, with various strategies developed to achieve its total and asymmetric synthesis.

Total synthesis routes for (±)-savinin aim to construct the molecule from simpler precursors, often employing sophisticated catalytic methods.

A notable approach to the total synthesis of (±)-savinin involves the use of phosphorylated cyclopropanes rsc.orgresearchgate.netresearchgate.net. These cyclopropyl (B3062369) intermediates are generated through a rhodium(II)-catalyzed intramolecular cyclopropanation of α-(diethoxyphosphoryl)acetates rsc.orgresearchgate.netresearchgate.net. Following their formation, these intermediates undergo a regioselective reductive ring-opening rsc.orgresearchgate.netresearchgate.net. The synthesis is then completed by a subsequent Horner-Wadsworth-Emmons olefination reaction rsc.orgresearchgate.netresearchgate.netmolaid.com. This strategy provides an efficient pathway to construct the complex architecture of this compound.

Asymmetric synthesis focuses on producing a specific enantiomer of a chiral compound, which is crucial for biologically active molecules. A straightforward procedure for the asymmetric synthesis of lignans, including this compound (also known as hibalactone), has been developed utilizing chiral β-benzyl-γ-butyrolactones researchgate.netcdnsciencepub.comcdnsciencepub.com. The synthesis of these key benzylbutyrolactone intermediates is achieved through a six-step sequence, commencing from 3,4-(methylenedioxy)cinnamic acid researchgate.netcdnsciencepub.comcdnsciencepub.com. A pivotal step in this sequence is the highly diastereoselective alkylation of an N-acyloxazolidinone enolate researchgate.netcdnsciencepub.comcdnsciencepub.com. The resulting β-benzyl-γ-butyrolactones are then transformed into benzylidene lignans, such as this compound, via aldol (B89426) condensation-dehydration reactions researchgate.netcdnsciencepub.comcdnsciencepub.com. This method is particularly effective, yielding the β-benzyl-γ-butyrolactones with high optical purity, exceeding 95% cdnsciencepub.com.

Asymmetric Synthesis of this compound and Related Lignans

Chiral Auxiliary-Mediated Approaches (e.g., Oxazolidinone Enolates)

The asymmetric synthesis of complex natural products like this compound often relies on chiral auxiliary-mediated approaches to control stereochemical outcomes. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereoselectivity of subsequent reactions, and they can typically be recovered for reuse wikipedia.org. Among these, oxazolidinone enolates, particularly N-acyloxazolidinone enolates, have been extensively utilized for their effectiveness in inducing high levels of asymmetric induction in various reactions, including alkylations and aldol reactions rsc.orguwindsor.casantiago-lab.com.

A highly effective procedure for the asymmetric synthesis of lignans, including this compound (also known as hibalactone), has been developed through chiral β-benzyl-γ-butyrolactones cdnsciencepub.comresearchgate.netcdnsciencepub.com. This methodology initiates with 3,4-(methylenedioxy)cinnamic acid, which undergoes a six-step transformation to yield the key benzylbutyrolactone intermediates cdnsciencepub.comcdnsciencepub.com. A crucial step in this sequence involves the highly diastereoselective alkylation of an N-acyloxazolidinone enolate cdnsciencepub.comresearchgate.netcdnsciencepub.com.

The N-acyloxazolidinone enolates are known to preferentially form Z-enolates, and the steric hindrance provided by the bulky groups on the oxazolidinone effectively influences the stereochemistry of the reactions santiago-lab.com. Following the diastereoselective alkylation, the resulting β-benzyl-γ-butyrolactones are subsequently converted into benzylidene lignans, such as gossypifan (B1254235) and this compound, through aldol condensation and dehydration reactions cdnsciencepub.comresearchgate.netcdnsciencepub.com. This method has been reported to afford the β-benzyl-γ-butyrolactones in greater than 95% optical purity cdnsciencepub.com.

A summary of the synthetic outcomes for this compound and related lignans using this approach is presented in Table 1.

Table 1: Asymmetric Synthesis of Lignans via Chiral Auxiliary-Mediated Approach

Starting MaterialKey IntermediateChiral Auxiliary TypeKey Reaction StepProduct Lignan(s)Overall Yield (from 3,4-(methylenedioxy)cinnamic acid)Optical Purity of β-benzyl-γ-butyrolactones
3,4-(methylenedioxy)cinnamic acidβ-benzyl-γ-butyrolactonesN-acyloxazolidinone enolateDiastereoselective alkylation of enolateThis compound (hibalactone), Gossypifan, 4'-demethylyatein>45% (for β-benzyl-γ-butyrolactones) cdnsciencepub.com>95% cdnsciencepub.com

The removal of the oxazolidinone chiral auxiliary, a necessary step to continue the synthesis, can be achieved through various methods, including hydrolytic or reductive amide bond cleavage uwindsor.casantiago-lab.com. This strategy underscores the utility of chiral auxiliaries in achieving enantiomerically pure compounds, which is critical in the synthesis of natural products and pharmaceutical agents wikipedia.org.

Pharmacological Spectrum and Biological Activities of Savinin

Anti-Inflammatory Efficacy of Savinin

This compound exhibits significant anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory signaling molecules and the suppression of immune cell proliferation.

A key aspect of this compound's anti-inflammatory effect is its ability to inhibit the production of pro-inflammatory cytokines. Studies have shown that this compound significantly inhibits the production of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells nih.govnih.gov. TNF-α is a critical mediator in inflammatory processes mdpi.commdpi.com. In models of neuroinflammation, this compound has been shown to delay the inflammatory process by inhibiting the production and release of cytokines such as TNF-α, IL-1β, and IL-6 nih.govmdpi.com. This inhibitory action on TNF-α is considered a viable target for mitigating diseases mediated by inflammation mdpi.com.

Cell Line/Model Stimulant Effect of this compound Cytokine Inhibited
RAW264.7 MacrophagesLipopolysaccharide (LPS)Significant inhibition of productionTNF-α
In Vivo (LPS-induced cerebral inflammation)Lipopolysaccharide (LPS)Decreased levels of neuroinflammatory cytokinesTNF-α, IL-1β, IL-6

This compound has also been identified as an inhibitor of T-cell proliferation. Research demonstrates that this compound can significantly suppress the proliferation of T-cells that is elicited by concanavalin (B7782731) A (Con A), a known mitogen, without showing cytotoxicity nih.govnih.gov. This suggests a direct modulatory effect on the adaptive immune response, a critical component of many inflammatory conditions. The suppression of T-cell proliferation is an important mechanism in controlling autoimmune and inflammatory diseases nih.govnih.govyoutube.com.

Cell Type Stimulant Effect of this compound
T-cellsConcanavalin A (Con A)Significant inhibition of proliferation

The modulation of prostaglandins, which are key lipid mediators in inflammation, is another mechanism of this compound's action ru.nl. Specifically, this compound has been shown to have prominent inhibitory effects on the production of Prostaglandin (B15479496) E2 (PGE2) in TPA-induced rat peritoneal macrophages nih.gov. In the context of neuroinflammation, this compound can inhibit the production and release of PGE2, which is often elevated during inflammatory responses in the brain nih.govmdpi.com.

Cell/Tissue Model Inducing Agent Effect of this compound
Rat Peritoneal MacrophagesTPAProminent inhibition of PGE2 production
In Vivo (LPS-induced neuroinflammation)Lipopolysaccharide (LPS)Inhibition of PGE2 production and release

Neuroprotective and Anti-Neuroinflammatory Effects of this compound

This compound demonstrates protective effects within the central nervous system, primarily by combating neuroinflammation, a process implicated in various neurodegenerative diseases nih.govnih.govmdpi.comresearchgate.net.

Model Inducing Agent Key Findings Signaling Pathways Implicated
In Vivo (Mice)Lipopolysaccharide (LPS)Decreased neuroinflammatory cytokines, reduced histopathological alterationsMAPK/NF-κB, NLRP3 Inflammasome
In Vitro (BV2 Microglia)Lipopolysaccharide (LPS)Suppression of neuroinflammationNot specified in provided text

Microglia are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammation nih.govyoutube.commdpi.commdpi.com. The neuroprotective effects of this compound are closely tied to its ability to modulate microglial activation nih.gov. In response to stimuli like LPS, microglia become activated and release a host of pro-inflammatory molecules, including TNF-α, IL-1β, IL-6, and PGE2, which can exacerbate neuronal damage nih.govmdpi.com. By inhibiting the production of these mediators, this compound effectively dampens the inflammatory cascade driven by activated microglia nih.govmdpi.com. Studies have confirmed that treatment with this compound can suppress neuroinflammation in BV2 microglia that has been stimulated by LPS nih.gov.

Cell Type Stimulant Effect of this compound Mediators Inhibited
Microglia (BV2 cell line)Lipopolysaccharide (LPS)Suppression of neuroinflammationTNF-α, IL-1β, IL-6, PGE2, NO
Microglia (In vivo)Lipopolysaccharide (LPS)Attenuation of the inflammatory responsePro-inflammatory cytokines

Reduction of Inflammatory Mediators in Neural Tissues (e.g., NO, IL-1β, IL-6)

This compound has demonstrated potential in mitigating neuroinflammation by regulating key inflammatory mediators within neural tissues. Research indicates that this compound can inhibit the production and release of pro-inflammatory molecules such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6). This anti-neuroinflammatory activity is crucial, as excessive inflammation in the central nervous system is implicated in the pathogenesis of various neurodegenerative diseases.

Studies have shown that this compound exerts its anti-inflammatory effects by modulating signaling pathways, including the MAPK and NF-κB pathways, which are pivotal in regulating the expression of pro-inflammatory genes. nih.gov By inhibiting these pathways, this compound can effectively reduce the levels of inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated microglial cells, a model for neuroinflammation, this compound treatment has been observed to decrease the production of NO. Microglia, the resident immune cells of the brain, are primary sources of NO during inflammation, and excessive NO can lead to neuronal damage.

The mechanism underlying this compound's action also involves the modulation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the production of active IL-1β. nih.gov this compound has been found to inhibit the activation of the NLRP3 inflammasome, further contributing to its anti-neuroinflammatory profile.

Antimicrobial and Antiviral Potential of this compound

Evaluation of Spermicidal and Insecticidal Properties

This compound has been investigated for its potential spermicidal and insecticidal activities. Studies have reported that this compound exhibits potent spermicidal effects. nih.gov This activity suggests its potential as a component in the development of novel contraceptive agents. The mechanism of its spermicidal action is thought to involve the disruption of sperm membrane integrity and motility.

In addition to its spermicidal properties, this compound has also demonstrated insecticidal activity. nih.gov Research has explored its efficacy against various insect pests, indicating its potential as a natural alternative to synthetic insecticides. The insecticidal properties of this compound are attributed to its ability to interfere with essential physiological processes in insects.

Research into Antifungal Activities

The potential of this compound as an antifungal agent has been a subject of scientific inquiry. While specific studies focusing solely on this compound's antifungal properties are limited, the broader class of lignans (B1203133), to which this compound belongs, has shown promise in combating fungal pathogens. Research into natural compounds for antifungal drug development is driven by the increasing incidence of fungal resistance to existing medications.

Studies on other lignans and plant extracts containing them have demonstrated varying degrees of antifungal activity against a range of pathogenic fungi. The mechanisms of action are often associated with the disruption of fungal cell membrane integrity or the inhibition of essential enzymes. Further research is necessary to specifically elucidate the antifungal spectrum and efficacy of this compound against clinically relevant fungal species.

Investigations into Anti-SARS-CoV-2 Activity

In the context of the COVID-19 pandemic, numerous natural compounds have been screened for their potential antiviral activity against SARS-CoV-2. This compound has been among the molecules investigated for its ability to inhibit key viral targets. The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govlavierebelle.org

Molecular docking studies have been employed to predict the binding affinity of this compound to the active site of the SARS-CoV-2 Mpro. nih.govlavierebelle.org These computational analyses help in identifying potential inhibitors by simulating the interaction between the compound and the viral protein. While these in silico studies provide a promising starting point, further in vitro and in vivo experimental validation is essential to confirm the anti-SARS-CoV-2 activity of this compound and to understand its mechanism of action. nih.gov Inhibition of the main protease would block the viral replication process. lavierebelle.org

Antioxidant Capacity of this compound

The antioxidant capacity of this compound is attributed to its chemical structure, which enables it to scavenge free radicals. Free radicals are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. By neutralizing these harmful molecules, this compound helps to maintain cellular integrity and function.

The evaluation of antioxidant activity is often conducted using various in vitro assays. For instance, the ability of a compound to scavenge specific free radicals can be measured to determine its antioxidant potential. The presence of phenolic and flavonoid compounds in plant extracts is often correlated with their antioxidant capacity. ijcmas.com

Anticancer and Antiproliferative Investigations of this compound

This compound has been the subject of investigations into its potential as an anticancer and antiproliferative agent. As a lignan (B3055560), it belongs to a class of compounds that have demonstrated promising activity against various cancer cell lines. researchgate.net The antiproliferative effects of this compound are attributed to its ability to interfere with the cell cycle and induce apoptosis (programmed cell death) in cancer cells. nih.gov

Research has shown that this compound can inhibit the proliferation of tumor cells without exhibiting significant cytotoxicity towards normal cells, suggesting a degree of selectivity. nih.gov For example, studies have demonstrated its inhibitory effects on T cell proliferation. nih.gov The anticancer activity of this compound has been observed in various cancer models, highlighting its potential for further development as a chemotherapeutic agent.

The molecular mechanisms underlying the anticancer effects of this compound are multifaceted. They may involve the modulation of key signaling pathways that are dysregulated in cancer, such as those involved in cell growth, survival, and metastasis. Further research is needed to fully elucidate these mechanisms and to evaluate the in vivo efficacy of this compound in preclinical cancer models.

Effects on Tumor Necrosis Factor-alpha Production

This compound has demonstrated significant inhibitory effects on the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in systemic inflammation. In a study utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound was shown to substantially suppress TNF-α production without inducing cytotoxicity nih.gov.

The molecular mechanism behind this inhibition is attributed to its chemical structure, specifically the non-polar butyrolactone ring. A structure-activity relationship study compared this compound with other structurally related and unrelated compounds, such as arctigenin, eudesmin (B1212799), and isolariciresinol (B191591). The results indicated that the butyrolactone ring is a critical pharmacophore responsible for mediating the anti-inflammatory effect by inhibiting TNF-α production nih.gov. This suggests that this compound may be a principal active component responsible for the anti-inflammatory properties of plants from which it is isolated, such as Pterocarpus santalinus nih.gov.

Table 1: Inhibitory Effect of this compound on TNF-α Production
Cell LineStimulantObserved EffectReference
RAW264.7Lipopolysaccharide (LPS)Significant inhibition of TNF-α production nih.gov

Inhibitory Effects on Cancer Cell Growth (General Contextual Mentions)

While direct, extensive research on this compound's inhibitory effects on cancer cell growth is limited, the broader class of lignans to which it belongs has shown notable anti-cancer activity. For instance, (±)-kusunokinin, a structurally similar lignan, demonstrated potent growth inhibition against human breast cancer (MCF-7) and cholangiocarcinoma (KKU-M213) cell lines nih.gov. This compound was found to induce cell cycle arrest and apoptosis, highlighting a potential mechanism for its anti-cancer effects nih.gov. Another lignan, magnolin, has been shown to have antiproliferative and antimetastatic effects across various cancer models by modulating several cellular pathways mdpi.com. These findings for related lignans suggest a possible, though not yet fully explored, avenue for this compound's own potential in cancer research.

Other Documented Biological Activities of this compound (e.g., Anti-Estrogenic)

Beyond its impact on cytokine production, this compound has been identified as an inhibitor of T cell proliferation. Research has shown that this compound can significantly inhibit the proliferation of T cells that have been stimulated by concanavalin A, a substance known to trigger T cell division nih.gov. Importantly, this inhibitory action occurs without causing cell death, indicating a specific effect on the proliferation pathway rather than general cytotoxicity nih.gov. The suppression of T cell proliferation is a key mechanism in controlling immune responses, and this activity further underscores this compound's potential as an immunomodulatory agent. To date, specific studies detailing anti-estrogenic activity for this compound have not been prominently reported in the scientific literature.

Table 2: Other Biological Activities of this compound
ActivityModel SystemObserved EffectReference
Inhibition of T Cell ProliferationT cells stimulated with Concanavalin ASignificant inhibition without cytotoxicity nih.gov

Compound Index

Table 3: Chemical Compounds Mentioned in the Article
Compound Name
(±)-kusunokinin
Arctigenin
Concanavalin A
Eudesmin
Isolariciresinol
Lipopolysaccharide
Magnolin
This compound
Tumor Necrosis Factor-alpha

Molecular Mechanisms of Action and Target Identification for Savinin

Elucidation of Molecular Pathways

Savinin, a lignan (B3055560) found in various plants, has demonstrated significant biological activities, particularly in the context of inflammation. Its mechanisms of action involve the modulation of key signaling pathways that are central to the inflammatory response. Research has specifically highlighted its ability to regulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-Kappa B (NF-κB) signaling cascades, as well as to inhibit the activation of the NLRP3 inflammasome.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial mediator of cellular responses to a variety of external stimuli, playing a significant role in inflammation and immune responses. This pathway involves a cascade of protein kinases, including the Extracellular Signal-Regulated Kinases (ERKs), Jun N-terminal Kinases (JNKs), and p38 MAPKs, which regulate the production of inflammatory cytokines. nih.gov

Studies have shown that this compound can effectively regulate the MAPK signaling pathway. In experimental models of neuroinflammation induced by lipopolysaccharide (LPS), treatment with this compound led to a significant inhibition of the up-regulated expression of key proteins in the MAPK pathway. nih.gov This modulation helps to suppress the downstream inflammatory cascade. Molecular docking studies have further supported these findings by demonstrating that this compound can bind to the MAPK receptor in a well-fitting mode, suggesting a direct interaction. nih.gov

Table 1: Effect of this compound on MAPK Signaling Pathway Components

Pathway Component Effect of this compound Treatment Research Finding
MAPK Proteins Inhibition of up-regulated expression This compound treatment decreased the elevated levels of MAPK-related proteins in an LPS-induced neuroinflammation model. nih.gov

Modulation of Nuclear Factor-Kappa B (NF-κB) Signaling Pathway

The Nuclear Factor-Kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, immunity, and cell survival. In response to inflammatory stimuli, this pathway becomes activated, leading to the transcription of pro-inflammatory genes.

This compound has been found to exert its anti-inflammatory effects through the modulation of the NF-κB pathway. In studies involving LPS-induced neuroinflammation, this compound treatment inhibited the activation of the NF-κB signaling pathway. nih.gov Specifically, it was observed to inhibit the up-regulated expression of proteins associated with this pathway. nih.gov Further evidence from molecular docking studies indicates that this compound binds effectively to the NF-κB receptor, suggesting a direct inhibitory mechanism. nih.gov

Table 2: Effect of this compound on NF-κB Signaling Pathway Components

Pathway Component Effect of this compound Treatment Research Finding
NF-κB Pathway Proteins Inhibition of up-regulated expression In an in vivo model of neuroinflammation, this compound suppressed the increased expression of proteins in the NF-κB pathway. nih.gov

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines. bangladeshhealthwatch.org Its activation is a key step in the inflammatory process.

Research has demonstrated that this compound can inhibit the activation of the NLRP3 inflammasome. In a model of LPS-induced neuroinflammation, this compound treatment suppressed the up-regulated expression of proteins related to the activated NLRP3 inflammasome signaling pathway. nih.gov This inhibitory effect contributes significantly to its anti-inflammatory properties. Molecular docking studies have also shown that this compound can bind to the NLRP3 receptor, providing a potential molecular basis for its inhibitory action. nih.gov

Table 3: Effect of this compound on NLRP3 Inflammasome Activation

Component Effect of this compound Treatment Research Finding
NLRP3 Inflammasome Proteins Inhibition of up-regulated expression This compound was found to inhibit the increased expression of proteins in the NLRP3 inflammasome pathway in an animal model. nih.gov

Enzyme and Receptor Interaction Studies

This compound's biological activity is also attributed to its direct interactions with specific enzymes and receptors involved in inflammation and viral replication.

Inhibition of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2)

Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key enzymes that are upregulated during inflammation and contribute to the production of inflammatory mediators. nih.gov

In studies on LPS-induced neuroinflammation, this compound has been shown to inhibit the expression of both iNOS and COX-2. This inhibition leads to a reduction in the production of their respective products, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are potent inflammatory molecules.

Interaction with Viral Proteases (e.g., SARS-CoV-2 3CLpro, PLpro)

The main protease (3CLpro) and papain-like protease (PLpro) of SARS-CoV-2 are essential enzymes for viral replication, making them attractive targets for antiviral drugs. While direct experimental studies on the interaction between this compound and these specific viral proteases are not currently available, in-silico computational studies have investigated the potential of other lignans (B1203133) as inhibitors of SARS-CoV-2 proteases. nih.gov These studies suggest that the lignan scaffold may serve as a basis for the development of inhibitors. For instance, molecular docking studies have identified other lignan derivatives that show potential binding to the active sites of both the main protease and the papain-like protease of SARS-CoV-2. nih.gov Given that this compound belongs to the lignan class of compounds, it is plausible that it may also interact with these viral proteases, though further experimental validation is required.

Structure-Activity Relationship (SAR) of this compound

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies analyze this link to identify the specific chemical features responsible for a compound's pharmacological effects. For this compound, a dibenzyl butyrolactone-type lignan, SAR analysis has been crucial in elucidating the molecular components that govern its therapeutic properties, particularly its anti-inflammatory and broader biological effects.

Role of the Butyrolactone Ring as a Pharmacophore in Anti-inflammatory Effects

A pharmacophore is the essential part of a molecule's structure that is responsible for its biological activity. Research has identified the non-polar γ-butyrolactone ring as a key pharmacophore for the anti-inflammatory actions of this compound. nih.govmdpi.com This five-membered lactone ring is a common feature in many biologically active natural products and is considered a privileged structure in drug discovery. mdpi.com

Studies have demonstrated that this compound significantly inhibits the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. nih.govmdpi.com A comparative study involving structurally related and unrelated compounds confirmed that the inhibitory mechanism is mediated by the butyrolactone ring. nih.govmdpi.com When compared with other lignans like eudesmin (B1212799) (a furofuran type) and isolariciresinol (B191591) (a dibenzylbutane type), which lack the specific α-arylidene γ-lactone structure of this compound, the central role of the butyrolactone moiety becomes evident. nih.govmdpi.com The α,β-unsaturated ketone feature within the lactone ring system is often associated with the anti-inflammatory activity of natural compounds, suggesting a similar mechanism may be at play for this compound. nih.gov

The inhibitory effect of this compound on TNF-α production has been quantified, showcasing its potential as an anti-inflammatory agent.

Table 1: Inhibitory Concentration (IC50) of this compound on TNF-α Production
CompoundCell LineStimulantIC50 (μM)Reference
This compoundRAW 264.7 macrophagesLPS31.9 youtube.com

This data underscores the potency of this compound's anti-inflammatory effect, which is primarily attributed to the chemical reactivity and structural conformation of its butyrolactone ring. nih.govmdpi.com

Cellular Homeostasis and Membrane Integrity Modulation (Antimicrobial Context)

The disruption of cellular homeostasis and the compromising of membrane integrity are established mechanisms of action for many antimicrobial compounds. These agents can disturb the delicate balance of intracellular conditions or directly damage the cell membrane, leading to leakage of cellular contents and cell death.

However, in the context of this compound, the scientific literature has not extensively documented its mechanism of action as an antimicrobial agent that specifically targets cellular homeostasis or membrane integrity. While lignans as a class have been noted for various biological activities, including antimicrobial effects, the precise way this compound might exert such an influence—for instance, by forming pores in the bacterial membrane or disrupting ion gradients—remains an area requiring further investigation. Current research on this compound has primarily focused on its anti-inflammatory and T-cell proliferation inhibitory effects. nih.govmdpi.com

Preclinical Studies and Therapeutic Development of Savinin

Savinin in Drug Discovery and Lead Optimization

Computational Drug Design and Molecular Docking Applications

Computational drug design plays a pivotal role in modern drug discovery, offering valuable tools to identify and investigate new drug candidates. This in silico approach encompasses various methodologies, including virtual screening, 3D-QSAR, molecular dynamics simulations, and the prediction of ADME+T properties nih.govresearchgate.net. Molecular docking, a key component of computational drug design, involves the computational modeling of structural complexes formed by two or more interacting molecules, primarily to predict the preferred orientation of a ligand (small molecule) when it binds to a target protein to form a stable complex researchgate.netasianjpr.com. This technique is widely utilized in structure-based drug design due to its capacity to predict how small molecule ligands will attach to the ideal target binding site asianjpr.com.

For compounds like this compound, molecular docking studies have been employed to assess their binding affinities with potential biological targets scienceopen.com. These computational results can indicate high binding affinities, providing initial insights into the compound's potential interactions at a molecular level scienceopen.com. The application of such computational methods can significantly streamline the drug discovery process by predicting active molecules and offering foundational insights, thereby potentially reducing the time and expenditure associated with traditional drug development researchgate.net.

Network Pharmacology Approaches for Multi-Targeting Potential

Network pharmacology has emerged as a robust and powerful strategy for deciphering the intricate interactions between bioactive compounds and their targets within biological systems gexinonline.com. This approach is particularly valuable for understanding the multi-targeted therapeutic potential of compounds, especially those derived from natural sources gexinonline.com. By constructing complex interaction networks that link bioactive compounds to their target proteins, researchers can predict how these compounds might exert their therapeutic effects across various disease pathways gexinonline.com.

A significant advantage of network pharmacology lies in its ability to explore polypharmacology, where a single compound or multiple components can influence several interconnected molecular pathways simultaneously gexinonline.comnih.gov. Unlike conventional single-target drug development, many diseases involve a network of interacting molecular pathways, making multi-component interventions a holistic approach to treatment gexinonline.com. This methodology can also identify critical "hub" proteins within these networks, which are often central to disease progression, thereby guiding the development of more effective therapeutic strategies gexinonline.com. Furthermore, network pharmacology can facilitate the identification of opportunities for drug repurposing by revealing potential efficacies in treating conditions beyond their traditionally recognized uses gexinonline.com. Applying network pharmacology to compounds like this compound could provide a comprehensive understanding of its potential multi-targeting capabilities and its impact on various biological pathways.

Bioavailability and Metabolism Considerations for this compound (Need for Further Study)

Bioavailability and metabolism are fundamental pharmacokinetic properties that dictate how a compound is absorbed, distributed, and ultimately eliminated from the body, significantly influencing its therapeutic efficacy oup.comfrontiersin.org. For orally administered compounds, the metabolic process can commence in the gastrointestinal lumen, proceed through the gut wall, portal vein, liver, and finally into the bloodstream acs.org. The efficiency of absorption and subsequent metabolism of bioactive compounds is often dependent on specialized transport proteins that facilitate their uptake and cellular utilization oup.com.

However, many promising bioactive compounds, such as certain flavonoids, have demonstrated poor bioavailability, which has presented a considerable challenge to their widespread therapeutic application, despite compelling in vitro and in vivo findings researchgate.net. This limited bioavailability can be attributed to factors such as enzymatic hydrolysis in the intestine, restricted absorption across the intestinal barrier, and extensive first-pass metabolism in the liver researchgate.net. Given the critical role of these pharmacokinetic parameters in determining a compound's therapeutic viability, further comprehensive studies are essential to fully characterize the bioavailability and metabolic profile of this compound. Such investigations are crucial for understanding its systemic exposure and guiding its future pharmaceutical development.

Future Trajectories for Translational Research and Clinical Prospectives

Translational research, often referred to as translational medicine or translational science, serves as a vital bridge between fundamental scientific discoveries made in the laboratory ("bench") and their practical application in clinical settings ("bedside") to enhance human health eupati.euhelsinki.fi. This multidisciplinary field is dedicated to converting promising laboratory findings into new technologies, improved diagnostic tools, novel therapeutic interventions, and effective prevention strategies for various diseases eupati.eu. It embodies a bi-directional flow of information, where insights from basic research inform clinical practice, and conversely, clinical observations and questions drive new scientific hypotheses in the laboratory eupati.eu.

The importance of translational research is continually growing, particularly in addressing contemporary global health challenges such as an aging population, escalating healthcare costs, and the emergence of new pandemics helsinki.fi. Its ultimate goal is to advance research findings into applied contexts with a clear patient-centric objective, aiming for outcomes such as optimized treatment regimens or the development of innovative therapeutics eupati.eu. For a compound like this compound, future translational research will be critical. This would involve systematically moving from preclinical observations to potential clinical applications, necessitating rigorous studies to validate its efficacy and safety in human contexts. Such a trajectory would aim to translate the in silico and in vitro findings into tangible clinical benefits, aligning with the broader objectives of modern drug development to address unmet medical needs.

Advanced Methodologies in Savinin Research

Spectroscopic Analysis for Confirmation and Quantification of Savinin (e.g., LC-ESI-MRM)

Spectroscopic analysis is fundamental for the unambiguous identification and accurate quantification of this compound in various samples. The identification of this compound, alongside related lignans (B1203133) like calocedrin, has been achieved through detailed spectroscopic data nih.gov.

For quantitative analysis, Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) has proven effective. This method was utilized for the quantitative analysis of lignans, including this compound, within protoplast cell culture systems mdpi.com. Furthermore, Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has been employed to analyze the accumulation of lignans, such as this compound, in specific plant tissues like ray parenchyma cells mdpi.com.

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is a highly sensitive and robust technique for the quantification of target compounds mdpi.comresearchgate.netslu.sechromatographyonline.com. This approach allows for precise and accurate measurements by selectively monitoring specific precursor-to-product ion transitions mdpi.comresearchgate.netslu.sechromatographyonline.com.

In a study investigating lignan (B3055560) synthesis in protoplast cells, UHPLC-MS was used to quantify this compound and other lignans after various treatments. The results showed that control protoplast cells could produce small amounts of this compound, and this compound synthesis was observed after 24 hours of calcium chloride treatment mdpi.com.

Table 1: Quantification of Lignans in Protoplast Cells by UHPLC-MS (24h Treatment)

Treatment GroupThis compound DetectedHinokinin (B1212730) DetectedTaiwanin C DetectedHelioxanthin (B1673044) DetectedTaiwanin A Detected
ControlSmall amountsSmall amountsNot foundNot foundNot found
Calcium ChlorideSynthesizedSmall amountsNot foundNot foundNot found
HinokininDetectedDetectedDetectedDetectedNot found
This compoundDetectedDetectedDetectedDetectedSynthesized

Data derived from mdpi.com.

Advanced Cell Culture Models for Mechanistic Insights (e.g., Protoplast Cells)

Advanced cell culture models, particularly protoplast cells, are instrumental in gaining mechanistic insights into this compound's biological activities. Protoplasts, which are plant cells devoid of their cell walls, serve as valuable simplified models for investigating cellular mechanisms biorxiv.org.

Research has utilized protoplast cells from Taiwania cryptomerioides Hayata to explore the relationship between lignan biosynthesis and programmed cell death (PCD) mdpi.com. This model system allowed for the observation of this compound's direct effects on cell viability. When protoplast cells were treated with this compound, optical microscopic observations revealed a concentration-dependent impact. Treatment with 100 µM this compound resulted in a slight disintegration of the cell membrane and shrinkage of protoplast cells mdpi.com. Increasing the concentration to 150 µM this compound led to severe collapse of the cell membrane and the release of complete vacuoles or organelles, characteristics consistent with necrotic cell death (NCD) mdpi.com. These findings suggest that the accumulation of this compound may induce NCD in ray parenchyma cells mdpi.com.

Beyond its direct cytotoxic effects, protoplast cell cultures have also demonstrated their utility in studying this compound's role as a precursor in lignan biosynthesis. The study showed that while control groups produced small amounts of this compound and hinokinin, this compound was actively synthesized in protoplast cells after calcium chloride treatment mdpi.com. Furthermore, when protoplast cells were treated with this compound, it led to the synthesis of other dominant lignans, including taiwanin A, taiwanin C, and helioxanthin, highlighting this compound's role in the lignan biosynthetic pathway mdpi.com.

Molecular Biology Techniques for Pathway Analysis (e.g., Western Blotting, Immunofluorescence, qRT-PCR)

Molecular biology techniques are crucial for dissecting the intricate cellular pathways influenced by this compound. Western blotting, immunofluorescence, and quantitative real-time polymerase chain reaction (qRT-PCR) are frequently employed to analyze gene expression, protein levels, and protein localization, providing insights into the molecular mechanisms of action.

In a study investigating the neuroprotective effects of this compound on lipopolysaccharide (LPS)-induced neuroinflammation, Western blotting and immunofluorescence staining assays were extensively used to analyze key signaling pathways mdpi.com. Researchers detected the expression levels of proteins related to the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) signaling pathway and the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome pathway mdpi.com.

The findings indicated that this compound effectively alleviated LPS-stimulated MAPK activation by inhibiting the phosphorylation of p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) mdpi.com. Moreover, this compound down-regulated the expression levels of phosphorylated p65 (p-p65), phosphorylated IκBα (p-IκBα), and phosphorylated IKK (p-IKK), as well as the degradation of IκBα, demonstrating its inhibitory effect on the NF-κB pathway mdpi.com.

Regarding the NLRP3 inflammasome, Western blot and immunofluorescence staining techniques revealed that this compound pretreatment reversed the LPS-induced increase in the protein expression levels of NLRP3, caspase-1, apoptosis-associated speck-like protein containing a CARD (ASC), interleukin-1 beta (IL-1β), and interleukin-18 (IL-18) mdpi.com. These results collectively demonstrate this compound's ability to modulate critical inflammatory pathways at the protein level.

While specific qRT-PCR data for this compound was not detailed in the provided search results, qRT-PCR is a standard method for quantifying gene expression by measuring messenger RNA (mRNA) levels, offering insights into transcriptional regulation asm.orgiium.edu.myresearchgate.netnih.gov. It is often used in conjunction with Western blotting to provide a more complete picture of gene and protein expression changes asm.org.

Table 2: Effects of this compound on Protein Expression in LPS-Induced Neuroinflammation (Western Blot and Immunofluorescence)

Pathway/ProteinLPS Treatment EffectThis compound Treatment Effect (vs. LPS)Technique(s) Used
MAPK Activation (p-p38, p-JNK, p-ERK)Increased phosphorylationInhibited phosphorylationWestern Blot, Immunofluorescence mdpi.com
NF-κB Activation (p-p65, p-IκBα, p-IKK)Increased expression/phosphorylationDown-regulated expression/phosphorylationWestern Blot, Immunofluorescence mdpi.com
IκBα DegradationIncreased degradationInhibited degradationWestern Blot mdpi.com
NLRP3 Inflammasome (NLRP3, Caspase-1, ASC, IL-1β, IL-18)Increased protein levelsReversed increaseWestern Blot, Immunofluorescence mdpi.com

Data derived from mdpi.com.

Microscopic Techniques for Cellular and Tissue Effects (e.g., H&E staining)

Microscopic techniques provide visual evidence of this compound's impact on cellular morphology and tissue architecture. Hematoxylin and Eosin (B541160) (H&E) staining is a widely used histological technique that provides a comprehensive overview of tissue microanatomy and cellular changes wikipedia.orgul.ie. Hematoxylin stains cell nuclei a purplish-blue, while eosin stains the cytoplasm and extracellular matrix pink, allowing pathologists to differentiate between various tissue types and identify abnormalities wikipedia.org.

In the study on neuroinflammation, H&E staining was employed to assess histopathological changes in the hippocampus of mice treated with LPS and this compound mdpi.com. The results showed that LPS treatment induced an inflammatory reaction in brain tissue, characterized by abnormal tissue structure. However, this compound administration ameliorated these histopathological changes, indicating its protective effects on brain tissue morphology mdpi.com.

Beyond tissue-level observations, optical microscopy is crucial for visualizing cellular effects. In the protoplast cell culture experiments, optical microscopic observation was used to directly visualize the cellular responses to this compound treatment mdpi.com. This allowed researchers to observe the shrinkage of protoplast cells and the severe disintegration and collapse of their cell membranes at higher this compound concentrations, providing direct visual evidence of the necrotic cell death induced by this compound mdpi.com.

Concluding Perspectives and Future Research Imperatives for Savinin

Summary of Key Research Findings and Unresolved Questions

Savinin has been identified as a bioactive lignan (B3055560) present in plants such as Pterocarpus santalinus and Hypoestes purpurea. nih.govnih.gov Research has elucidated several of its key biological effects, which are primarily centered on its anti-inflammatory, immunomodulatory, and antiviral properties.

Key findings from various studies have demonstrated that this compound can significantly inhibit the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated cells, indicating potent anti-inflammatory activity. nih.gov Furthermore, it has been shown to suppress T-cell proliferation, suggesting a role as an immunomodulatory agent. nih.gov More recently, this compound has been identified as an inhibitor of the SARS-CoV-2 main proteinase, highlighting its potential as an antiviral agent. nih.govchemicalbook.com Studies have also pointed towards its neuroprotective effects in the context of neuroinflammation. researchgate.net The butyrolactone ring within its structure is considered a key pharmacophore responsible for its biological activities. nih.gov

Despite these promising findings, several questions remain unanswered. The precise molecular targets and the exact mechanisms of action for its various effects are not fully understood. While its anti-inflammatory and antiviral activities are established in vitro, its efficacy, pharmacokinetics, and metabolic fate in vivo require comprehensive investigation. Furthermore, the full spectrum of its biological activities has yet to be explored, leaving its potential in other therapeutic areas unknown.

Key Research Findings on this compound
Biological ActivityKey FindingsReference
Anti-inflammatoryInhibits Tumor Necrosis Factor-alpha (TNF-α) production. nih.gov
ImmunomodulatoryInhibits T-cell proliferation. nih.gov
AntiviralExhibits inhibitory activity against the SARS-CoV-2 main proteinase. nih.govchemicalbook.com
NeuroprotectiveShows protective effects against lipopolysaccharide (LPS)-induced neuroinflammation. researchgate.net

Emerging Research Areas for this compound (e.g., Specific Disease Pathologies)

The established biological activities of this compound pave the way for several emerging areas of research. Its potent anti-inflammatory and immunomodulatory properties suggest its potential as a therapeutic candidate for chronic inflammatory and autoimmune diseases, such as rheumatoid arthritis or inflammatory bowel disease.

The discovery of its antiviral capabilities against SARS-CoV-2 opens up a critical research avenue for its development as a broad-spectrum antiviral agent against other coronaviruses or RNA viruses. nih.gov Moreover, its demonstrated neuroprotective effects against inflammation suggest that this compound could be investigated for its potential to mitigate neurodegenerative diseases where neuroinflammation is a key pathological component, such as Parkinson's or Alzheimer's disease. researchgate.netnih.gov The cytotoxic activities of other related lignans (B1203133) against cancer cell lines also suggest that a potential, yet unexplored, area of research could be the evaluation of this compound's anticancer properties. researchgate.net

Potential for this compound and its Analogs in Novel Therapeutic Strategies

The therapeutic potential of this compound extends beyond the natural compound itself. The development of this compound analogs through medicinal chemistry presents a promising strategy to enhance its efficacy, selectivity, and pharmacokinetic profile. By modifying its chemical structure, particularly the dibenzylbutyrolactone core, it may be possible to design novel molecules with improved drug-like properties.

These synthetic or semi-synthetic analogs could be optimized to target specific molecular pathways with greater precision, potentially leading to therapies with fewer side effects. For instance, analogs could be developed to maximize anti-inflammatory effects while minimizing immunosuppressive activity, or vice-versa, depending on the target disease. This approach of using a natural product as a scaffold for developing new chemical entities is a well-established strategy in drug discovery and could be instrumental in translating the therapeutic promise of this compound into clinical applications.

Collaborative Research and Interdisciplinary Approaches in Natural Product Drug Development

The journey of a natural product like this compound from initial discovery to a potential therapeutic agent is complex and requires extensive collaboration across multiple scientific disciplines. nih.gov The successful development of this compound-based therapies will depend on robust interdisciplinary approaches.

This collaborative effort involves:

Ethnobotanists and Plant Biologists: To identify and ensure a sustainable supply of plant sources.

Natural Product Chemists: For the isolation, purification, and structural elucidation of this compound and related compounds.

Pharmacologists and Biologists: To conduct comprehensive in vitro and in vivo studies to determine efficacy and mechanism of action.

Medicinal Chemists: To design and synthesize novel analogs with improved properties. mdpi.com

Toxicologists: To assess the safety profile of lead compounds.

Clinicians: To design and execute clinical trials to evaluate therapeutic efficacy in humans.

Furthermore, partnerships between academic research institutions and the pharmaceutical industry are crucial to bridge the gap between basic scientific discovery and the development of marketable therapeutics. Integrating modern technologies such as high-throughput screening, computational modeling, and advanced analytical techniques will be essential to accelerate the research and development process for this compound and other promising natural products. mdpi.com

Q & A

Q. Q1: What validated methodologies are recommended for isolating and identifying Savinin from plant extracts?

To isolate this compound, researchers should employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) for precise identification. For quantification, prepare a standard calibration curve using purified this compound and validate the method via spike-recovery experiments (≥90% recovery rate). Include spectral data (e.g., NMR, IR) to confirm structural integrity, referencing established protocols in natural product chemistry .

Q. Q2: How can researchers ensure reproducibility in this compound extraction protocols?

Document all variables, including solvent polarity (e.g., ethanol vs. methanol ratios), temperature, and extraction duration. Use a fractional factorial design to identify critical parameters. Publish raw data (e.g., yield percentages under varying conditions) in supplementary materials to enable replication .

Advanced Research Questions

Q. Q3: How should researchers address contradictory findings in this compound’s pharmacological activity across studies?

Contradictions often arise from variations in experimental models (e.g., cell lines vs. animal studies) or purity levels of this compound. To resolve discrepancies:

  • Conduct a systematic review of existing data, highlighting methodological differences (e.g., dosage ranges, exposure times) .
  • Replicate key studies using standardized this compound samples (≥95% purity) and harmonized assay conditions.
  • Perform meta-analyses to identify confounding variables, such as synergistic effects with co-extracted compounds .

Q. Q4: What experimental designs are optimal for investigating this compound’s mechanism of action in cancer models?

Adopt a multi-omics approach:

In vitro : Use dose-response assays (e.g., IC50 calculations) in cancer cell lines with controls for apoptosis (Annexin V/PI staining) and autophagy (LC3-II quantification).

In vivo : Employ xenograft models with pharmacokinetic profiling to assess bioavailability.

Molecular docking : Predict this compound’s interaction with target proteins (e.g., NF-κB, AKT) and validate via siRNA knockdown or Western blotting .

Q. Q5: How can researchers optimize synthetic pathways for this compound derivatives with enhanced bioactivity?

  • Use computational tools (e.g., DFT calculations) to predict reactive sites for functional group modifications.
  • Test derivatives in parallelized assays (e.g., high-throughput screening) against validated targets.
  • Characterize stability via accelerated degradation studies (e.g., pH, temperature variations) and correlate structural changes with activity loss .

Methodological Challenges & Solutions

Q. Q6: What statistical approaches are critical for analyzing this compound’s dose-dependent effects in heterogeneous cell populations?

  • Apply mixed-effects models to account for intra- and inter-sample variability.
  • Use cluster analysis to identify subpopulations with divergent responses.
  • Validate findings via bootstrapping to estimate confidence intervals for EC50 values .

Q. Q7: How should researchers handle variability in this compound’s bioavailability across preclinical models?

  • Standardize administration routes (e.g., oral vs. intraperitoneal) and vehicle formulations (e.g., DMSO concentration ≤0.1%).
  • Measure plasma concentrations via LC-MS/MS at multiple time points.
  • Compare bioavailability metrics (AUC, Cmax) across species and adjust dosing regimens accordingly .

Data Interpretation & Reporting Standards

Q. Q8: What criteria should guide the inclusion of this compound-related data in meta-analyses?

  • Exclude studies with incomplete purity documentation or unvalidated assays.
  • Use PRISMA guidelines for systematic reviews, emphasizing risk-of-bias assessments (e.g., randomization, blinding).
  • Report heterogeneity metrics (I² statistic) and perform sensitivity analyses to confirm robustness .

Q. Q9: How can researchers mitigate bias when interpreting this compound’s ecological roles in plant defense mechanisms?

  • Combine field observations (e.g., herbivory rates in this compound-rich plants) with controlled lab experiments.
  • Use phylogenetically informed models to distinguish this compound’s specific effects from co-evolved traits.
  • Disclose funding sources and potential conflicts of interest in publications .

Future Directions

Q10: What unresolved questions warrant prioritization in this compound research?

  • Elucidate its dual role as an antioxidant/pro-oxidant agent using redox-sensitive probes.
  • Investigate epigenetic modulation (e.g., DNA methylation changes) in long-term exposure models.
  • Develop eco-friendly extraction methods to minimize solvent waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.